CID 6327832

Description

A detailed introduction would typically include:

- IUPAC Name: [Not available in evidence]

- Molecular Formula: [Not available in evidence]

- Structural Features: [No 2D/3D structure provided in evidence]

- Biological or Industrial Applications: [Unspecified]

Without structural or experimental data, further characterization (e.g., spectroscopic properties, synthesis routes, or pharmacological activity) cannot be inferred from the evidence.

Properties

Molecular Formula |

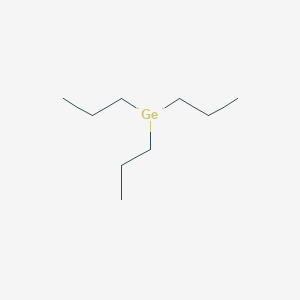

C9H21Ge |

|---|---|

Molecular Weight |

201.89 g/mol |

InChI |

InChI=1S/C9H21Ge/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 |

InChI Key |

VCQDQISTTHQOPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Ge](CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 6327832 involves several synthetic routes. One common method includes the use of specific starting materials and reagents under controlled reaction conditions. For instance, the synthesis might involve a series of steps such as Friedel-Craft reaction, amidation, reduction, and protection reactions . Each step requires precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to safety and regulatory standards.

Chemical Reactions Analysis

Multicomponent Reactions

Similar compounds in the search results (e.g., sulfonamide-triazine hybrids ) are synthesized via three-component reactions involving:

-

Nucleophilic attack : Substitution reactions at electrophilic centers (e.g., triazine rings).

-

Cyclization : Formation of heterocyclic scaffolds (e.g., benzimidazolidin-2-ylidene moieties).

For CID 6327832, analogous reactions could involve:

-

Knoevenagel addition (as seen in ninhydrin-malononitrile adducts ).

-

Condensation with diamines to form imidazolidin-2-ylidene or pyrimidine-2-ylidene derivatives .

| Reaction Type | Key Mechanism | Conditions |

|---|---|---|

| Cyclization | Intramolecular nucleophilic attack | Controlled pH, temperature |

| Condensation | Inter molecular nucleophilic substitution | Aqueous medium, room temperature |

Functional Group Reactivity

This compound’s structural complexity (inferred from analogs ) likely includes reactive moieties such as:

-

Sulfonamide groups : Susceptible to hydrolysis or substitution.

-

Triazine rings : Prone to nucleophilic substitution at positions 2–6.

-

Imidazolidin-2-ylidene : Involved in coordination chemistry or π–π interactions.

Reactions may include:

-

Substitution : Replacement of triazine substituents (e.g., piperazine moieties) .

-

Hydrolysis : Cleavage of sulfonamide bonds under acidic/basic conditions.

QSAR and Molecular Modeling

For sulfonamide-triazine hybrids , QSAR studies highlighted:

-

Topological descriptors (e.g., molecular connectivity indices) correlating with cytotoxicity.

-

Conformational descriptors (e.g., molecular volume) influencing binding to targets like MDM2.

Example Mechanism :

-

Nucleophilic attack on triazine rings by diamines (e.g., ethylenediamine).

-

Elimination of small molecules (e.g., HCN) during cyclization .

Molecular Docking

Active compounds (e.g., 22 , 46 ) demonstrated binding to MDM2 via:

-

Hydrogen bonding with residues (e.g., Leu54, Gly58).

-

Hydrophobic interactions in the binding pocket.

Scientific Research Applications

CID 6327832 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or a tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of CID 6327832 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action includes binding to receptors, modulation of enzyme activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence outlines methodologies for comparing compounds, such as structural overlays (e.g., DHEAS, TC, and TLC in Figure 8 ) and LC-ESI-MS analysis for isomers . Below is a generalized framework for such a comparison, though specific data for CID 6327832 is absent:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Literature (Based on Evidence Guidelines):

- Structural Similarity: If this compound shares a backbone with betulin derivatives (e.g., triterpenoids), its inhibition mechanisms might align with bile acid transporters .

- Pharmacokinetics: Comparative studies using LC-ESI-MS could differentiate isomers, as demonstrated for ginsenosides .

- Toxicity Profiles : Oscillatoxin analogs highlight the importance of methyl or halogen substitutions in modulating toxicity .

Notes on Referencing and Formatting (Per Evidence Guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.